molecular formula C₂₀H₂₂BrN₃O₂S B1662740 5HT6-ligand-1 CAS No. 1038988-11-2

5HT6-ligand-1

Cat. No.: B1662740
CAS No.: 1038988-11-2
M. Wt: 448.4 g/mol
InChI Key: AGKMPGSBLMAGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5HT6-ligand-1 is a compound that interacts with the serotonin 5-hydroxytryptamine receptor 6 (5-HT6 receptor). The 5-HT6 receptor is a subtype of serotonin receptor that is predominantly expressed in the central nervous system. It plays a significant role in modulating neurotransmission, particularly in areas related to cognition, mood, and memory . Compounds targeting the 5-HT6 receptor, such as this compound, have garnered interest for their potential therapeutic applications in treating cognitive dysfunctions and neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5HT6-ligand-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazol-5-amines and acetoacetic esters as starting materials. These compounds undergo a series of reactions, including condensation, cyclization, and sulfonylation, to form the desired ligand . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5HT6-ligand-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

5HT6-ligand-1 exerts its effects by binding to the 5-HT6 receptor, a G protein-coupled receptor that mediates excitatory neurotransmission. Upon binding, the ligand activates the receptor, leading to the activation of downstream signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This activation modulates the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), which are crucial for cognitive functions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S/c1-22-11-13-23(14-12-22)15-16-5-4-7-19-17(16)9-10-24(19)27(25,26)20-8-3-2-6-18(20)21/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKMPGSBLMAGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5HT6-ligand-1
Reactant of Route 2
Reactant of Route 2
5HT6-ligand-1
Reactant of Route 3
Reactant of Route 3
5HT6-ligand-1
Reactant of Route 4
Reactant of Route 4
5HT6-ligand-1
Reactant of Route 5
Reactant of Route 5
5HT6-ligand-1
Reactant of Route 6
Reactant of Route 6
5HT6-ligand-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.